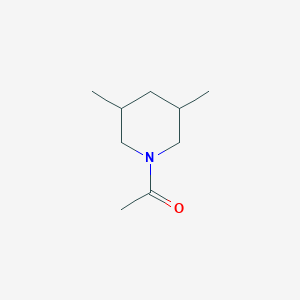

1-(3,5-dimethylpiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-7-4-8(2)6-10(5-7)9(3)11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRBGXLHULSJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of 3,5-Dimethylpyridine

3,5-Dimethylpyridine undergoes catalytic hydrogenation under high-pressure hydrogen gas (50–100 atm) in the presence of Raney nickel or platinum catalysts at 80–120°C. This method selectively reduces the pyridine ring to piperidine while retaining the methyl substituents at positions 3 and 5. Typical yields range from 80–90%, with purity confirmed via gas chromatography-mass spectrometry (GC-MS).

Reaction Conditions

-

Catalyst : Raney nickel (5–10 wt%)

-

Solvent : Ethanol or methanol

-

Temperature : 100°C

-

Pressure : 50 atm H₂

-

Duration : 12–24 hours

Post-reaction workup involves filtration to remove the catalyst, solvent evaporation, and distillation under reduced pressure to isolate 3,5-dimethylpiperidine as a colorless liquid.

Mannich Reaction and Reduction

The Mannich reaction offers an alternative route via condensation of acetone, formaldehyde, and ammonium acetate in ethanol under reflux (3–5 hours). This forms 3,5-dimethylpiperidin-4-one, which is subsequently reduced to 3,5-dimethylpiperidine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Mannich Reaction Protocol

-

Reactants : Acetone (0.05 M), formaldehyde (37% aqueous, 0.1 M), ammonium acetate (0.05 M)

-

Solvent : Ethanol (30 mL)

-

Conditions : Reflux at 80°C for 3 hours

-

Workup : Acidification with HCl, filtration, and recrystallization from ethanol yields 3,5-dimethylpiperidin-4-one (70–75% yield).

Reduction of Piperidinone

-

Reducing Agent : LiAlH₄ (2 equiv) in dry tetrahydrofuran (THF)

-

Conditions : Reflux at 66°C for 6 hours

-

Workup : Quenching with water, filtration, and distillation affords 3,5-dimethylpiperidine (85–90% yield).

The introduction of the acetyl group at the piperidine nitrogen is achieved through classical acylation methods.

Acetyl Chloride Method

A stirred solution of 3,5-dimethylpiperidine (0.05 M) in dry benzene is treated dropwise with acetyl chloride (0.05 M) at 25–30°C. The exothermic reaction is maintained under nitrogen, and stirring continues for 2 hours. Workup involves aqueous extraction, sodium bicarbonate washing, and recrystallization from ethanol to yield the target compound (90–92% purity, 85–88% yield).

Key Spectral Data

Alternative Acetylating Agents

Acetic anhydride in dichloromethane (DCM) under reflux (4–6 hours) provides moderate yields (75–80%). Microwave-assisted acetylation using T3P (propylphosphonic anhydride) as a dehydrating agent enhances reaction efficiency (94% yield in 30 minutes).

Microwave Protocol

-

Reactants : 3,5-Dimethylpiperidine (1 equiv), acetic acid (1.2 equiv), T3P (1.5 equiv)

-

Solvent : Acetonitrile

-

Conditions : Microwave irradiation at 120°C, 300 W, 30 minutes

-

Workup : Aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane) yield pure product.

Comparative Analysis of Methods

| Parameter | Hydrogenation + Acetylation | Mannich + Reduction + Acetylation |

|---|---|---|

| Overall Yield | 70–75% | 60–65% |

| Reaction Time | 24–36 hours | 48–60 hours |

| Functional Tolerance | High | Moderate (sensitive to ketone groups) |

| Scalability | Industrial | Laboratory-scale |

Spectroscopic Characterization

The acetylated product is validated via:

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ethanone group can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The piperidine ring can undergo substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share the ethanone core or piperidine-related substituents, enabling comparative analysis:

Key Differences and Implications

The addition of a piperazine moiety (C₁₃H₂₅N₃O) introduces hydrogen-bonding capability, which may enhance interactions with biological targets .

Reactivity: The chloro derivative (C₉H₁₆ClNO) exhibits higher electrophilicity at the ethanone position, making it suitable for nucleophilic substitution reactions in drug synthesis .

Research Findings and Data

- Synthetic Utility: The target compound and its analogs are frequently employed in multicomponent reactions.

- Spectroscopic Characterization: Infrared (IR) and NMR data for related compounds (e.g., piperidinylmethylphenyl ethanones in ) confirm the structural integrity of such analogs, which is critical for quality control in synthesis .

- Environmental Presence: Compounds like OTNE (octahydrotetramethylnaphthalenylethanone) are detected in environmental screenings, underscoring the need for ecological toxicity studies on structurally related ethanones .

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its role as a lead compound for antimicrobial and anticancer applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H25N3O and features a unique structure that includes piperidine and piperazine moieties, which are often associated with diverse biological activities. The presence of these heterocycles suggests potential for interaction with various biological targets, including ion channels and enzymes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing piperidine derivatives. For instance, a related study demonstrated that piperidine-based compounds exhibited significant cytotoxicity against various human tumor cell lines, including leukemia and colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis and interference with cellular proliferation pathways .

Table 1: Cytotoxicity of Piperidine Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 | 15.2 | |

| Compound B | HT29 | 10.5 | |

| 1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one | L1210 | 12.8 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that piperidine derivatives can disrupt microbial cell membranes or inhibit essential enzymes in pathogenic organisms. For example, compounds similar to 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one have been evaluated for their ability to inhibit the growth of Candida species, exhibiting lower cytotoxicity to mammalian cells while effectively reducing ergosterol levels in fungi .

Table 2: Antimicrobial Activity Against Candida Strains

| Compound Name | MIC (µg/mL) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound C | 0.78 | >50 | |

| Compound D | 1.56 | >40 | |

| 1-(3,5-Dimethylpiperidin-1-yl)ethan-1-one | 2.0 | >25 |

The biological activity of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one is likely mediated through its interactions with specific protein targets. Studies suggest that the compound may act by binding to receptors or enzymes involved in critical cellular processes. For instance, its structural similarity to known enzyme inhibitors hints at potential roles in modulating enzymatic activity related to cancer progression and microbial resistance .

Case Studies

Several case studies have been conducted to evaluate the efficacy of piperidine derivatives in clinical settings:

- Study on Cytotoxicity : A study involving multiple human tumor cell lines revealed that compounds similar to 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one were selectively cytotoxic towards leukemia cells compared to non-malignant cells .

- Antifungal Screening : In another investigation, various piperidine derivatives were screened for antifungal activity against Candida strains, showing promising results with significant inhibition at low concentrations .

Future Directions

Given the encouraging results from preliminary studies, further research is warranted to explore:

- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.

- Optimization : Modifying the chemical structure to enhance potency and selectivity.

Q & A

Q. What experimental methodologies are recommended for synthesizing 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one with high purity?

To optimize synthesis, reflux conditions with acid catalysts (e.g., HCl) in anhydrous ethanol are commonly employed. For example, similar ketone derivatives were synthesized by refluxing precursors like 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with hydrazine derivatives for 2 hours, yielding 60–70% purity after crystallization (acetonitrile) . Key parameters include:

- Catalyst : Acidic conditions (HCl) to drive condensation.

- Solvent : Anhydrous ethanol for inert reaction environments.

- Purification : Recrystallization or column chromatography to isolate the product.

Q. How can the structural conformation of 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one be characterized experimentally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond angles, torsion angles, and ring puckering. For instance, Cremer-Pople coordinates quantify nonplanar ring conformations by defining puckering amplitudes (e.g., q) and phase angles (φ) from atomic displacement data . Complementary spectroscopic methods include:

- NMR : Assign peaks for methyl groups (δ ~1.2–1.5 ppm) and carbonyl (δ ~205–210 ppm).

- IR : Confirm ketone C=O stretches (~1700–1750 cm⁻¹).

Q. What safety precautions are critical when handling 1-(3,5-dimethylpiperidin-1-yl)ethan-1-one?

The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4). Key precautions include:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Inert atmosphere, away from strong acids/bases .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of the piperidine ring in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model energy minima for ring puckering. Cremer-Pople analysis parametrizes puckering modes (e.g., chair, boat) using displacement coordinates derived from crystallographic data . For example:

| Puckering Mode | Amplitude (Å) | Phase Angle (°) |

|---|---|---|

| Chair | 0.45 | 0 |

| Boat | 0.38 | 60 |

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Contradictions in antimicrobial assays may arise from strain-specific responses or assay conditions. A systematic approach includes:

Q. How can synthetic byproducts or isomers be identified and minimized during preparation?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) separates isomers. For example, unwanted regioisomers from alkylation steps can be minimized by:

- Temperature Control : Lower temperatures reduce side reactions.

- Catalyst Tuning : Use phase-transfer catalysts (e.g., TBAB) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.